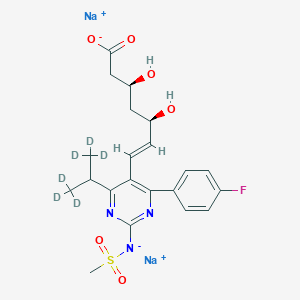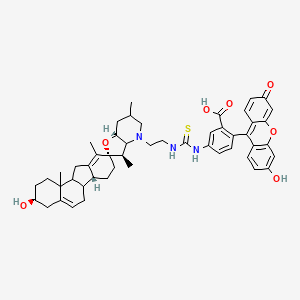
N-(5-Fluoresceinyl)-N'-(2-cyclopamineethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is a synthetic compound that combines the properties of fluorescein, a widely used fluorescent dye, and cyclopamine, a steroidal alkaloid known for its role as a hedgehog signaling pathway inhibitor. This compound is of interest in various scientific research fields due to its unique combination of fluorescence and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea typically involves the following steps:
Synthesis of 5-Fluoresceinyl Isothiocyanate: This intermediate can be prepared by reacting fluorescein with thiophosgene under controlled conditions.
Synthesis of 2-Cyclopamineethylamine: Cyclopamine can be modified to introduce an ethylamine group through a series of organic reactions.
Coupling Reaction: The final step involves the reaction of 5-Fluoresceinyl isothiocyanate with 2-cyclopamineethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiourea group.
Substitution: The fluorescein moiety can participate in substitution reactions, altering its fluorescent properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the fluorescein moiety.
Wissenschaftliche Forschungsanwendungen
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in cell imaging studies due to its fluorescent properties.
Medicine: Investigated for its potential as a therapeutic agent targeting the hedgehog signaling pathway.
Industry: Utilized in the development of fluorescent dyes and markers for various applications.
Wirkmechanismus
The mechanism of action of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea involves its interaction with molecular targets such as the hedgehog signaling pathway. The cyclopamine moiety inhibits the pathway by binding to the Smoothened receptor, while the fluorescein moiety allows for visualization and tracking in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Fluoresceinyl)-N’-(2-aminomethyl)thiourea: Similar in structure but lacks the cyclopamine moiety.
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)urea: Similar but contains a urea group instead of thiourea.
Uniqueness
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is unique due to its combination of fluorescent and biological properties, making it a valuable tool in both imaging and therapeutic applications.
Eigenschaften
Molekularformel |
C50H57N3O7S |
|---|---|
Molekulargewicht |
844.1 g/mol |
IUPAC-Name |
5-[2-[(3S,3'R,6bR,7'aR,9S)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C50H57N3O7S/c1-26-19-44-46(28(3)50(60-44)16-14-34-35-9-5-29-20-33(56)13-15-49(29,4)41(35)24-39(34)27(50)2)53(25-26)18-17-51-48(61)52-30-6-10-36(40(21-30)47(57)58)45-37-11-7-31(54)22-42(37)59-43-23-32(55)8-12-38(43)45/h5-8,10-12,21-23,26,28,33-35,41,44,46,54,56H,9,13-20,24-25H2,1-4H3,(H,57,58)(H2,51,52,61)/t26?,28-,33+,34-,35?,41?,44-,46?,49?,50-/m1/s1 |
InChI-Schlüssel |
GQPGVGJBUKEEDT-ZGAOKNQFSA-N |
Isomerische SMILES |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)O[C@@]17CC[C@@H]8C9CC=C1C[C@H](CCC1(C9CC8=C7C)C)O |
Kanonische SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCNC(=S)NC7=CC(=C(C=C7)C8=C9C=CC(=O)C=C9OC1=C8C=CC(=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



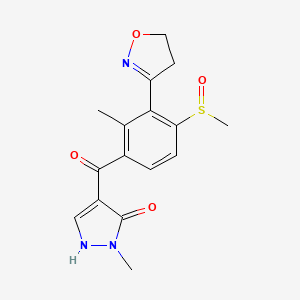
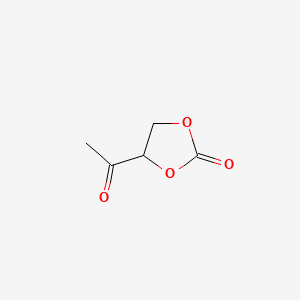
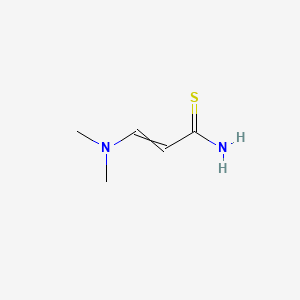
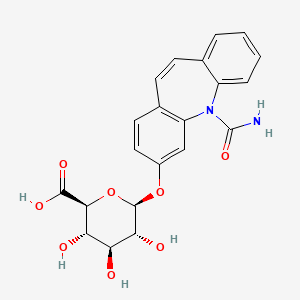
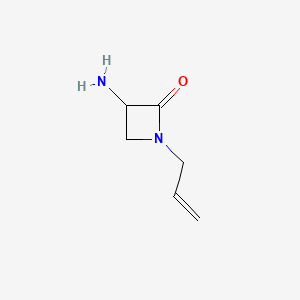
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
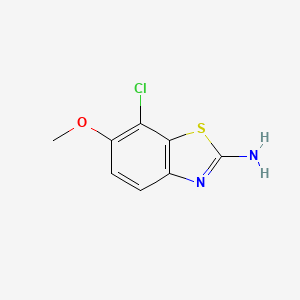
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
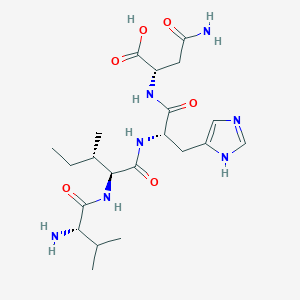
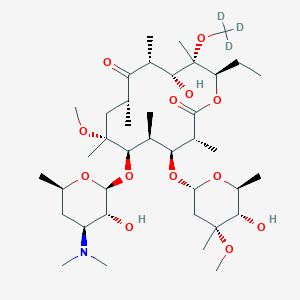
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
